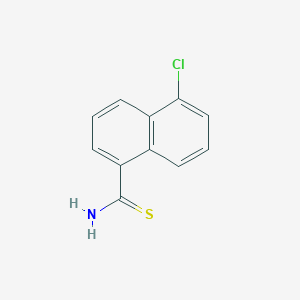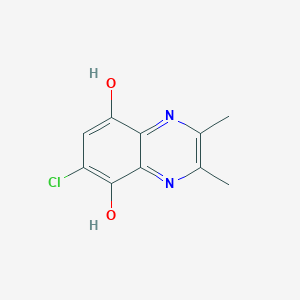
1-Cyano-8-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N It is a derivative of naphthalene, where a cyano group (-CN) and a trifluoromethyl group (-CF3) are attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Cyano-8-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the reaction of 1-bromo-8-(trifluoromethyl)naphthalene with a cyanide source under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyano group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Analyse Chemischer Reaktionen
1-Cyano-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form primary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the naphthalene ring.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the specific conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyano-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals, due to its electronic properties.
Wirkmechanismus
The mechanism by which 1-Cyano-8-(trifluoromethyl)naphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nature of the cyano and trifluoromethyl groups, which can stabilize reaction intermediates and facilitate various transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, including hydrogen bonding and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
1-Cyano-8-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-2-(trifluoromethyl)benzene: This compound has a similar structure but with the cyano and trifluoromethyl groups attached to a benzene ring instead of a naphthalene ring. It exhibits different reactivity and applications due to the smaller aromatic system.
1-Cyano-8-methylnaphthalene: This compound has a methyl group instead of a trifluoromethyl group. The presence of the methyl group affects the electronic properties and reactivity compared to the trifluoromethyl derivative.
1-Bromo-8-(trifluoromethyl)naphthalene: This compound has a bromine atom instead of a cyano group. It is often used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in the combination of the cyano and trifluoromethyl groups, which impart distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H6F3N |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
8-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H |
InChI-Schlüssel |
LXPVCZYOXDEYOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)





![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)


